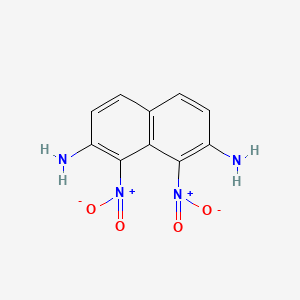![molecular formula C12H22I2Si2Sn B14347708 [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) CAS No. 94083-24-6](/img/structure/B14347708.png)
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound that features a unique combination of iodine, tin, and silicon atoms
Méthodes De Préparation
The synthesis of [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) typically involves the reaction of diiodostannane with prop-1-yne-3,1-diyl and trimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes
Applications De Recherche Scientifique
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecular structures.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The molecular pathways involved include the activation of specific catalytic sites and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds such as:
Prop-1-ene-1,3-diylbis(trimethylsilane): Similar in structure but lacks the iodine and tin atoms, making it less reactive in certain chemical reactions.
1,2-Propadiene-1,3-diylidenetetrakis(trimethylsilane): Contains multiple silicon atoms but differs in the arrangement of its carbon backbone.
The uniqueness of [(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane) lies in its combination of iodine, tin, and silicon atoms, which confer distinct chemical properties and reactivity patterns not found in other similar compounds.
Propriétés
Numéro CAS |
94083-24-6 |
|---|---|
Formule moléculaire |
C12H22I2Si2Sn |
Poids moléculaire |
594.99 g/mol |
Nom IUPAC |
3-[diiodo(3-trimethylsilylprop-2-ynyl)stannyl]prop-1-ynyl-trimethylsilane |
InChI |
InChI=1S/2C6H11Si.2HI.Sn/c2*1-5-6-7(2,3)4;;;/h2*1H2,2-4H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
CCIIEUXWGCWGPP-UHFFFAOYSA-L |
SMILES canonique |
C[Si](C)(C)C#CC[Sn](CC#C[Si](C)(C)C)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
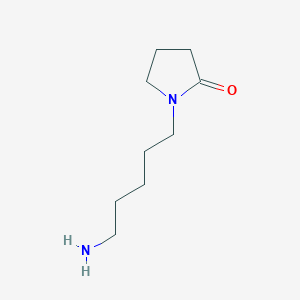
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
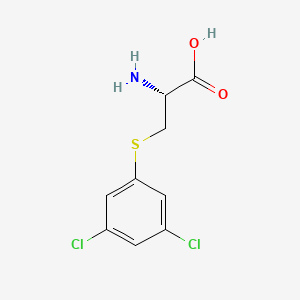
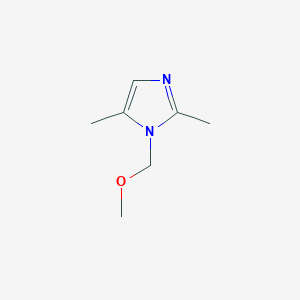
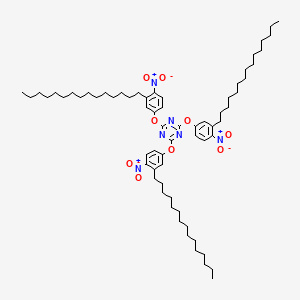
![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
